molecular formula C5H5N3O4 B061252 methyl 5-nitro-1H-pyrazole-3-carboxylate CAS No. 181585-93-3

methyl 5-nitro-1H-pyrazole-3-carboxylate

Cat. No. B061252
M. Wt: 171.11 g/mol
InChI Key: OTINMTPELZSAPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds like methyl 3-(4-methylfurazan-3-yl)-1H-pyrazole-5-carboxylate, which can be nitrated to produce compounds with similar structural motifs, involves condensation and subsequent nitration reactions. These methods demonstrate the versatility of pyrazole derivatives in organic synthesis (Kormanov et al., 2017).

Molecular Structure Analysis

The molecular structure of methyl 5-nitro-1H-pyrazole-3-carboxylate derivatives can exhibit polarized structures and are capable of forming hydrogen-bonded chains and sheets due to the interactions between the nitro group and neighboring molecules. Such structural characteristics are critical for understanding the chemical behavior and reactivity of these compounds (Portilla et al., 2007).

Chemical Reactions and Properties

Pyrazole derivatives participate in a variety of chemical reactions, demonstrating their reactivity towards nucleophiles, electrophiles, and in cycloaddition reactions. The presence of functional groups such as nitro, methyl, and carboxylate groups influences their chemical properties and reactivity patterns, enabling their use in the synthesis of complex molecular architectures (Dalinger et al., 2013).

Scientific Research Applications

  • Organic and Medicinal Chemistry

    • Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
    • Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity and impact the synthetic strategies where pyrazoles take part .
    • Investigations of the structure of pyrazoles that unravel the tautomeric and conformational preferences are therefore of utmost relevance .
  • Pharmaceutical Industry

    • Pyrazole derivatives have broad applications in the pharmaceutical industry . They exhibit a number of noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
  • Pain Management

    • 3-Methylpyrazole-5-carboxylic acid, a related compound, is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .
    • It specifically prevents formalin-induced tonic pain .
  • Chemical Synthesis

    • Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems . They exhibit tautomerism, a phenomenon that may influence their reactivity and impact the synthetic strategies where pyrazoles take part .
  • Agrochemistry

    • Pyrazoles have applications in agrochemistry . They are used in the synthesis of bioactive chemicals and reactions in various media .
  • Disease Treatment

    • Some pyrazole derivatives can be used as Dihydroorotate dehydrogenase (DHODH) inhibitors to treat diseases .
  • Storage and Shipping

    • “Methyl 5-nitro-1H-pyrazole-3-carboxylate” is stored in a sealed, dry environment at 2-8°C . This suggests that it may have applications in environments that require stable compounds under specific storage conditions .
  • Disease Treatment

    • Methyl 5-Bromo-1H-pyrazole-3-carboxylate, a related compound, can be used as Dihydroorotate dehydrogenase (DHODH) inhibitors to treat diseases . This suggests that “methyl 5-nitro-1H-pyrazole-3-carboxylate” might also have potential applications in disease treatment.
  • Biological Activities

    • Indole derivatives, which are structurally similar to pyrazole derivatives, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that “methyl 5-nitro-1H-pyrazole-3-carboxylate” might also exhibit similar biological activities.

Safety And Hazards

Methyl 5-nitro-1H-pyrazole-3-carboxylate is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 5-nitro-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-12-5(9)3-2-4(7-6-3)8(10)11/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTINMTPELZSAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361632
Record name methyl 5-nitro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-nitro-1H-pyrazole-3-carboxylate

CAS RN

181585-93-3
Record name methyl 5-nitro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-nitro-1H-pyrazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 5-Nitro-2H-pyrazole-3-carboxylic acid (5 gm, 32 mmol) in 100 ml of 2% sulfuric acid methanol was refluxed for 20 hours. The mixture was cooled to room temperature and added to saturated sodium bicarbonate. The mixture was extracted with ethyl acetate three times to obtain 3.59 gm of title product after drying over magnesium sulfate, filtering and evaporating to dryness. ESI M+1=171.
Quantity
5 g
Type
reactant
Reaction Step One
Name
sulfuric acid methanol
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 5-nitro-1H-pyrazole-3-carboxylic acid (1.13 g, 7.19 mmol) in anhydrous methanol (20 ml) at to 0° C. was added thionyl chloride (2.23 g, 1.37 ml, 18.7 mmol) dropwise. The resulting solution was heated to reflux for 2 h. The cooled solution was evaporated to dryness to give 5-nitro-2H-pyrazole-3-carboxylic acid methyl ester (1.17 g, 95%) as a white solid.
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
1.37 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.